

A Comparative Guide to the ^1H and ^{13}C NMR Analysis of 3-Isoquinolinecarbonitrile

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Compound of Interest

Compound Name: 3-Isoquinolinecarbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-Isoquinolinecarbonitrile**. To offer a thorough analysis, predicted data for the target molecule is compared with experimental data of structurally relevant alternatives: the parent heterocyclic compound, isoquinoline, and a key structural isomer, 3-cyanopyridine. This guide is intended to aid in the structural elucidation and quality control of **3-Isoquinolinecarbonitrile** in research and development settings.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **3-Isoquinolinecarbonitrile**, alongside experimental data for isoquinoline and 3-cyanopyridine. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Chemical Shift Data (ppm)

Position	3-Isoquinolinecarbonitrile (Predicted)	Isoquinoline (Experimental)	3-Cyanopyridine (Experimental)
H-1	9.35	9.22	-
H-2	-	-	8.91 (s)
H-4	8.35	7.65	8.85 (d)
H-5	8.25	8.05	-
H-6	7.75	7.60	-
H-7	7.95	7.78	-
H-8	8.10	7.92	-
H (pyridinyl)	-	-	8.00 (d), 7.48 (dd)

Predicted data for **3-Isoquinolinecarbonitrile** was generated using publicly available NMR prediction tools. Experimental data for isoquinoline and 3-cyanopyridine are sourced from publicly available spectral databases.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Position	3-Isoquinolinecarbonitrile (Predicted)	Isoquinoline (Experimental)	3-Cyanopyridine (Experimental)
C-1	152.5	152.8	-
C-3	118.0	143.3	110.1
C-4	138.0	120.6	153.1
C-4a	128.5	128.8	-
C-5	128.0	126.6	-
C-6	129.5	127.4	-
C-7	132.0	130.4	-
C-8	129.0	127.7	-
C-8a	135.0	135.8	-
CN	117.0	-	116.5
C (pyridinyl)	-	-	152.8, 140.0, 124.0

Predicted data for **3-Isoquinolinecarbonitrile** was generated using publicly available NMR prediction tools. Experimental data for isoquinoline and 3-cyanopyridine are sourced from publicly available spectral databases.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ^1H and ^{13}C NMR spectra for aromatic nitrile compounds like **3-Isoquinolinecarbonitrile**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified sample of **3-Isoquinolinecarbonitrile**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6), or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. ^1H NMR Spectroscopy:

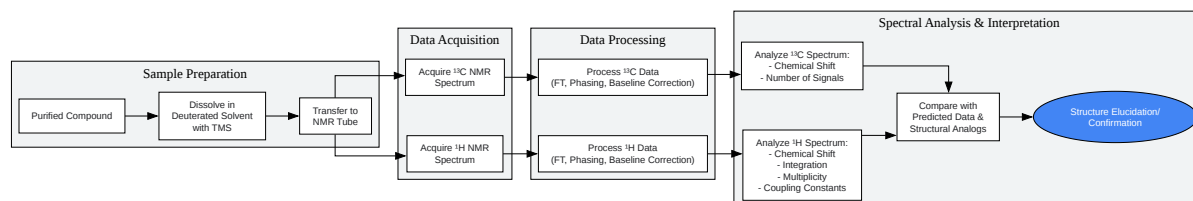
- The ^1H NMR spectrum should be acquired on a spectrometer with a proton frequency of 300 MHz or higher to ensure adequate signal dispersion.
- Standard acquisition parameters include a 30° pulse width, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

3. ^{13}C NMR Spectroscopy:

- The ^{13}C NMR spectrum should be acquired on the same instrument, with a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz spectrometer).
- A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
- Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) is generally required to obtain a spectrum with an adequate signal-to-noise ratio.
- A spectral width of approximately 200-220 ppm is typically used.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a compound like **3-Isoquinolinecarbonitrile**, from sample preparation to final structure confirmation.



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